3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-7-5-8-17(13-15)22(27)25-18-9-6-10-19(14-18)26-16(2)24-21-12-4-3-11-20(21)23(26)28/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJCRQVUGISBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized using the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: EDCI, HOBt
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and protein-ligand interactions.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Research Implications
The target compound’s balanced lipophilicity and solubility position it as a promising lead for kinase inhibitors. Structural optimization—such as introducing electron-withdrawing groups on the quinazolinone or varying the benzamide substituents—could enhance potency, as seen in ZINC01124772 . Further studies should validate its interaction with residues like Arg194 and Glu242, critical for protein inhibition .
Biological Activity
3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound belongs to the class of quinazolinone derivatives, characterized by a complex structure that includes a benzamide moiety and a quinazolinone core. Its chemical formula is , with the following structural features:
- Quinazolinone Core : This core is known for its biological activity, particularly in inhibiting various kinases.
- Benzamide Moiety : This part of the molecule contributes to its interactions with biological targets.
The biological activity of this compound primarily involves the inhibition of specific enzymes and signaling pathways associated with cancer cell proliferation. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways that promote cancer growth.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, thereby preventing their proliferation.
- Apoptosis Induction : Evidence suggests that it may trigger apoptosis in malignant cells through various molecular pathways.
Research Findings
Several studies have investigated the biological activity of this compound:
Anticancer Activity
A notable study evaluated the anticancer effects of this compound on various cancer cell lines, including breast cancer and leukemia cells. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, demonstrating significant cytotoxicity.
- Mechanistic Insights : The study revealed that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Studies
- In Vivo Models : In xenograft models using triple-negative breast cancer cells, treatment with this compound resulted in a significant reduction in tumor volume compared to controls.
- Synergistic Effects : A combination therapy study showed enhanced efficacy when used alongside established chemotherapeutics like doxorubicin, suggesting potential for combination therapies.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | IC50 (µM) | Model Used |
|---|---|---|---|
| Anticancer (Breast Cancer) | Significant cytotoxicity | 15 | MDA-MB-231 Cell Line |
| Anticancer (Leukemia) | Induction of apoptosis | 20 | CCRF-CEM Cell Line |
| Tumor Growth Inhibition | Reduction in tumor volume | Not specified | Xenograft Model |
| Synergistic Effect | Enhanced efficacy with doxorubicin | Not specified | Combination Therapy Study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
